molecular formula C10H10N2OS B1479903 3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098090-17-4

3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No. B1479903
CAS RN: 2098090-17-4
M. Wt: 206.27 g/mol
InChI Key: DVBZBBDMNPGWMU-UHFFFAOYSA-N
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Description

The compound “3-(Thiophen-3-yl)-1H-pyrazole hydrate” is a derivative of pyrazole and thiophene . Pyrazole is a five-membered ring structure with two nitrogen atoms and aromatic character . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Synthesis Analysis

The synthesis of thiophene incorporating pyrazolone moieties has been achieved via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives have been reported to show antimicrobial activities. Given that “3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” contains a pyrazole moiety, it may also possess antimicrobial properties which could be explored for developing new antibiotics or disinfectants .

Anti-inflammatory and Analgesic Properties

Similar compounds with pyrazole structures have demonstrated anti-inflammatory and analgesic effects. Research into “3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” could potentially lead to the development of new pain relief medications or anti-inflammatory drugs .

Antihypertensive Effects

Thiophene derivatives are known to exhibit antihypertensive activities. The thiophene component in the compound may contribute to such effects, suggesting a possible application in treating high blood pressure conditions .

Antitumor Activity

Both pyrazole and thiophene derivatives have been associated with antitumor activities. This suggests that “3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” could be investigated for its potential use in cancer therapy .

Corrosion Inhibition

Thiophene derivatives are also used as corrosion inhibitors for metals. The compound could be studied for its effectiveness in protecting metals from corrosion, which has implications in material science and engineering .

Material Science Applications

The structural components of the compound suggest potential use in material science, such as in the fabrication of light-emitting diodes (LEDs) or other electronic devices due to the presence of thiophene .

Agricultural Applications

Pyrazole derivatives have shown acaricidal, insecticidal, and fungicidal activities. This indicates that “3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” might be useful in developing new pesticides or fungicides for agricultural use .

Analgesic Development

Further research into this compound could lead to the discovery of novel analgesics with potentially fewer side effects or increased efficacy compared to existing painkillers .

properties

IUPAC Name

3-thiophen-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-3-13-5-8-9(1)11-12-10(8)7-2-4-14-6-7/h2,4,6H,1,3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBZBBDMNPGWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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